molecular formula C12H9BrClNO3 B13804638 Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate

Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate

Cat. No.: B13804638
M. Wt: 330.56 g/mol
InChI Key: VUNUUQQZWPCQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a bromomethyl group, a chlorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the oxazole ring, followed by the introduction of the bromomethyl and chlorophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The chlorophenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted oxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl and chlorophenyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The oxazole ring may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives with different substituents, such as:

  • Methyl 5-(chloromethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate
  • Methyl 5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole-4-carboxylate
  • Methyl 5-(bromomethyl)-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylate

Uniqueness

What sets Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of both bromomethyl and chlorophenyl groups allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9BrClNO3

Molecular Weight

330.56 g/mol

IUPAC Name

methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H9BrClNO3/c1-17-12(16)10-9(6-13)18-15-11(10)7-4-2-3-5-8(7)14/h2-5H,6H2,1H3

InChI Key

VUNUUQQZWPCQFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.